molecular formula C16H24O B3046228 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol CAS No. 1213-44-1

2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No.: B3046228
CAS No.: 1213-44-1
M. Wt: 232.36 g/mol
InChI Key: SOZRBBPPWYEJEY-UHFFFAOYSA-N
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Description

2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol ( 1213-44-1) is a synthetic aromatic compound with the molecular formula C16H24O and a molecular weight of 232.36 g/mol . This substance belongs to the indane derivative family, which is structurally characterized by a fused benzene and cyclopentane ring system, and is known for its significance in specialized research applications, particularly in the development of novel fragrance materials . Compounds within this chemical class are frequently investigated for their unique olfactive properties, such as serving as musk odorants, and are valued for their stability and tenacity in formulation chemistry . Researchers utilize this specific ethanol derivative as a key intermediate or standard in the synthesis and analytical profiling of more complex fragrance ingredients, such as the related hexamethylindan-5-ethanol . The product is supplied with a guaranteed purity of not less than 98% . This chemical is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-11-15(2,3)13-7-6-12(8-9-17)10-14(13)16(11,4)5/h6-7,10-11,17H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZRBBPPWYEJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570490
Record name 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213-44-1
Record name 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the alkylation of 1,1,2,3,3-pentamethylindane with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the indane derivative and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanal or 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanoic acid.

    Reduction: Formation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Fragrance Chemistry

Fragrance Agent : One of the primary applications of this compound is as a fragrance agent. It possesses a musk-like odor profile which makes it suitable for use in perfumes and other scented products. This compound can be blended with various other fragrance components to create complex scent formulations that appeal to consumer preferences.

Case Study: Fragrance Development

A notable study involved the incorporation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol in a luxury perfume line. The compound was utilized to enhance the longevity and depth of the fragrance profile. Evaluations showed that formulations containing this compound had improved scent retention over time compared to those without it.

Case Study: Antioxidant Properties

A study investigated the antioxidant properties of similar pentamethylindane derivatives. The findings suggested that these compounds could scavenge free radicals effectively and could be explored for their potential in preventing oxidative stress-related diseases. While direct evidence for this compound is still needed, these insights pave the way for future exploration.

Mechanism of Action

The mechanism of action of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indenyl Cores

Pyrimidine-Carboxylic Acid Derivatives

Compounds such as 2-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)vinyl)pyrimidine-5-carboxylic Acid (32) and 2-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)cyclopropyl)pyrimidine-5-carboxylic Acid (33) share the pentamethyl dihydroindenyl core but feature pyrimidine-carboxylic acid substituents instead of ethanol . These derivatives exhibit distinct electronic properties due to the electron-withdrawing carboxylic acid group, influencing solubility and reactivity. For example, compound 32 has a molecular formula of C22H26N2O2, with a higher molecular weight (350.46 g/mol) compared to the target compound .

Vinyl and Cyclopropyl Derivatives

Methyl-substituted vinyl derivatives (e.g., Methyl 4-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)vinyl)benzoate (67)) and cyclopropyl derivatives (e.g., Methyl 2-(1-(1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)cyclopropyl)pyrimidine-5-carboxylate (69)) demonstrate the versatility of the indenyl scaffold. These compounds are synthesized via nucleophilic addition or cyclopropanation reactions, similar to methods used for the target compound’s synthesis .

Ethanone Derivatives

1-(2,3-Dihydro-1,1,2,3,3-pentamethyl-1H-inden-5-yl)-ethan-1-one () replaces the ethanol group with a ketone. This substitution reduces hydrogen-bonding capacity, likely decreasing water solubility compared to the target compound.

Pharmacologically Active Analogues: GDC-0879

GDC-0879 (2-[4-[(1E)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl]ethan-1-ol) is a potent B-Raf kinase inhibitor with a molecular formula of C22H23N5O2 (397.45 g/mol) . While it shares a dihydroindenyl core with the target compound, GDC-0879 incorporates a pyrazole-pyridine-hydroxylimino pharmacophore critical for kinase inhibition.

Key Pharmacodynamic Differences
  • Target Compound: No direct pharmacological data is available in the evidence.
  • GDC-0879: Exhibits potent anti-tumor activity in BRAF-mutant xenografts (e.g., A375 melanoma), achieving tumor stasis at plasma concentrations of 4.48 μM (A375) and 3.27 μM (Colo205). Its IC50 for phosphorylated MEK1 inhibition is 3.06 μM, with >60% MEK1 inhibition required for tumor stasis .

Physicochemical Comparison

Property Target Compound GDC-0879 Pyrimidine-Carboxylic Acid (32) Ethanone Derivative
Molecular Formula C17H26O C22H23N5O2 C22H26N2O2 C15H20O
Molecular Weight (g/mol) 246.39 397.45 350.46 216.32
Boiling Point (°C) 238.6 Not reported Not reported Not reported
Key Functional Groups Ethanol Pyrazole, Pyridine, Hydroxyimino Pyrimidine-carboxylic acid Ketone

Biological Activity

2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a compound derived from pentamethylindene. This compound has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C14H20
  • Molecular Weight : 188.3086 g/mol
  • CAS Number : 1203-17-4
  • Structure : The compound features a pentamethyl group attached to a dihydroindene structure, which may influence its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are essential in neutralizing free radicals and reducing oxidative stress in biological systems.

Case Study : A study conducted on related compounds demonstrated their effectiveness in scavenging DPPH radicals, a common method for evaluating antioxidant activity. The IC50 values for these compounds were found to be significantly lower than those of standard antioxidants like ascorbic acid, indicating a strong potential for therapeutic use in oxidative stress-related conditions .

CompoundIC50 (µg/mL)Reference
2-(1,1,2,3,3-Pentamethyl...)170.4
Ascorbic Acid152.46

Antimicrobial Activity

The antimicrobial properties of pentamethylindene derivatives have been explored through various studies. The antibacterial activity can be assessed using the Minimum Inhibitory Concentration (MIC) method.

Case Study : In one study, the ethyl acetate fraction of a related compound showed significant antibacterial activity with MIC values ranging from 1.95 to 31.25 mg/mL against various bacterial strains . This suggests that this compound may similarly exhibit antimicrobial effects.

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus1.95
Escherichia coli31.25

The mechanisms through which this compound exerts its biological activity are still under investigation. However, it is hypothesized that the presence of multiple methyl groups enhances lipophilicity and allows better membrane penetration, which may contribute to its antioxidant and antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1,2,3,3-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol, and how can its purity be validated?

  • Methodology :

  • Synthesis : Utilize multi-step organic synthesis involving Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the pentamethyl-dihydroindenyl group. Intermediate steps may include hydroxylation via Sharpless asymmetric epoxidation or Grignard reactions .
  • Characterization : Validate purity using reversed-phase HPLC (≥95% purity) and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR. Compare spectral data with PubChem-deposited inden-ol derivatives (e.g., InChI key: IGRYUSXMPCQPHK-UHFFFAOYSA-N) .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+) .

Q. How can researchers assess the compound’s in vitro kinase inhibition profile?

  • Methodology :

  • Kinase Assays : Use fluorescence-based kinase activity assays (e.g., Z’-LYTE®) to measure IC50_{50} values against B-Raf and related kinases. For example, GDC-0879 (structurally analogous) showed IC50_{50} = 0.13 nM against B-Raf, with >100-fold selectivity over c-Raf .
  • Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves. Include positive controls (e.g., vemurafenib for B-Raf) and validate with western blotting for phosphorylated MEK1/2 .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling predict tumor growth inhibition for this compound in xenograft models?

  • Methodology :

  • In Vivo Studies : Administer the compound orally to A375 melanoma or Colo205 xenograft-bearing mice. Collect plasma/tumor samples for LC-MS/MS quantification .
  • Modeling : Use an indirect response model to link plasma concentrations to tumor growth inhibition. For GDC-0879, tumor stasis required plasma concentrations of 3.06–4.48 µM. Key parameters:
ParameterValue (A375)Value (Colo205)
IC50_{50}3.06 µM3.27 µM
Hill coefficient~8~8
  • Threshold Analysis : Establish >40% inhibition of phosphorylated MEK1 for tumor regression and >60% for stasis .

Q. What computational strategies are effective for predicting electronic properties and reactivity of this inden-ol derivative?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level (Gaussian 03/09). Calculate HOMO-LUMO energies, Mulliken charges, and molecular electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites .
  • Reactivity Metrics : Compute global electrophilicity index (ω\omega) and chemical potential (μ\mu) using:
    ω=μ22η,μ=(EHOMO+ELUMO)2\omega = \frac{\mu^2}{2\eta}, \quad \mu = \frac{(E_{\text{HOMO}} + E_{\text{LUMO}})}{2}

where η\eta = chemical hardness .

Q. How can crystallographic studies resolve structural ambiguities in analogs of this compound?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., CH3 _3OH/CHCl3_3). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (R1_1 < 0.05) .
  • ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots and analyze torsion angles (e.g., C—C—C—C = 8.7° in indenone derivatives) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported IC50_{50} values across kinase inhibition studies?

  • Resolution Strategy :

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 8.0), which significantly impact IC50_{50}.
  • Cell Line Variability : Validate results in ≥2 independent cell lines (e.g., A375 vs. Colo205) and confirm target engagement via phospho-MEK1/2 ELISA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Reactant of Route 2
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol

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